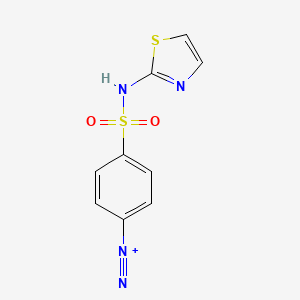
4-(1,3-Thiazol-2-ylsulfamoyl)benzenediazonium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,3-Thiazol-2-ylsulfamoyl)benzenediazonium is a compound that belongs to the class of diazonium salts. These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring. The thiazole moiety in this compound is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. This unique structure imparts various chemical and biological properties to the compound, making it of interest in multiple fields of research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Thiazol-2-ylsulfamoyl)benzenediazonium typically involves the diazotization of an aromatic amine precursor. The general synthetic route can be summarized as follows:
Aromatic Amine Precursor: The starting material is usually an aromatic amine, such as 4-(1,3-Thiazol-2-ylsulfamoyl)aniline.
Diazotization Reaction: The aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0-5°C) to form the diazonium salt.
Industrial Production Methods
In an industrial setting, the production of diazonium salts like this compound is carried out in large reactors with precise control over temperature and pH. The process involves continuous monitoring to ensure the stability of the diazonium salt, as these compounds can be quite reactive and unstable under certain conditions.
化学反应分析
Types of Reactions
4-(1,3-Thiazol-2-ylsulfamoyl)benzenediazonium undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and cyanides.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aromatic amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include potassium iodide (for iodination), copper(I) chloride (for chlorination), and sodium hydroxide (for hydroxylation).
Coupling Reactions: These reactions typically occur in alkaline conditions with phenols or aromatic amines as coupling partners.
Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride are used.
Major Products
Substitution Reactions: Products include halogenated, hydroxylated, or cyanated aromatic compounds.
Coupling Reactions: Azo dyes with various colors depending on the coupling partner.
Reduction Reactions: The corresponding aromatic amine.
科学研究应用
4-(1,3-Thiazol-2-ylsulfamoyl)benzenediazonium has several applications in scientific research:
Chemistry: Used in the synthesis of azo dyes and other aromatic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new antimicrobial agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-(1,3-Thiazol-2-ylsulfamoyl)benzenediazonium involves its ability to form reactive intermediates, such as free radicals or electrophiles, which can interact with various molecular targets. The thiazole moiety can participate in hydrogen bonding and other interactions with biological molecules, potentially disrupting cellular processes. The diazonium group can also undergo substitution reactions, leading to the formation of bioactive compounds.
相似化合物的比较
Similar Compounds
4-(1,3-Thiazol-2-ylsulfamoyl)aniline: The precursor to the diazonium salt.
4-(1,3-Thiazol-2-ylsulfamoyl)benzenesulfonyl fluoride: A related compound with a sulfonyl fluoride group.
Sulfathiazole: A sulfa drug with antimicrobial properties.
Uniqueness
4-(1,3-Thiazol-2-ylsulfamoyl)benzenediazonium is unique due to its diazonium group, which imparts distinct reactivity compared to other thiazole derivatives. This reactivity makes it valuable in synthetic chemistry for the preparation of various aromatic compounds and azo dyes.
属性
CAS 编号 |
58064-75-8 |
|---|---|
分子式 |
C9H7N4O2S2+ |
分子量 |
267.3 g/mol |
IUPAC 名称 |
4-(1,3-thiazol-2-ylsulfamoyl)benzenediazonium |
InChI |
InChI=1S/C9H7N4O2S2/c10-12-7-1-3-8(4-2-7)17(14,15)13-9-11-5-6-16-9/h1-6H,(H,11,13)/q+1 |
InChI 键 |
MDKTZTVIAYMTAO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1[N+]#N)S(=O)(=O)NC2=NC=CS2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Butanamide, N-[1-(2-methylpropyl)-2-oxopentyl]-](/img/structure/B14611027.png)
![2-{[(1-Ethyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}pyrimidine](/img/structure/B14611031.png)



![1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(cyclohexylmethyl)pyrrolidine](/img/structure/B14611047.png)
![N,N-Dimethylbicyclo[2.1.1]hexane-5-carboxamide](/img/structure/B14611048.png)

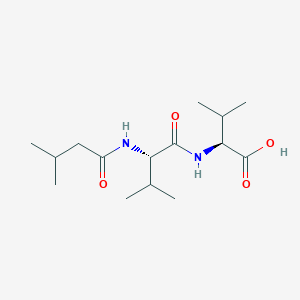
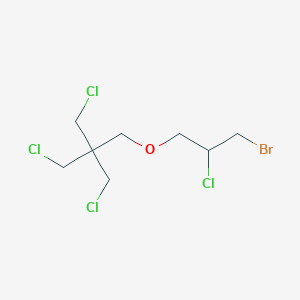
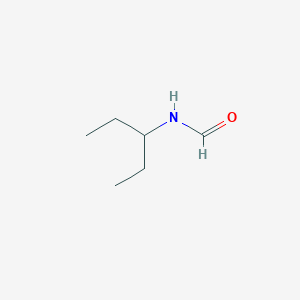
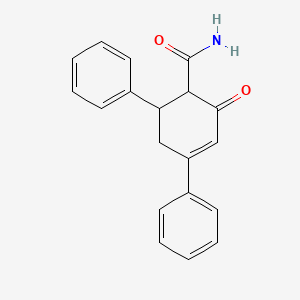

silane](/img/structure/B14611095.png)
